molecular formula C6H5ClN2O B010422 2-Chloroisonicotinamide CAS No. 100859-84-5

2-Chloroisonicotinamide

Cat. No. B010422
CAS RN: 100859-84-5
M. Wt: 156.57 g/mol
InChI Key: DEMJOLRJLACBRX-UHFFFAOYSA-N
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Description

2-Chloroisonicotinamide is a chemical compound with the following molecular formula: C₆H₄ClN₂O . It belongs to the class of synthetic chemical inducers of plant immunity . Unlike conventional biocidal agrochemicals, which directly act on pathogens, these inducers activate, bolster, or prime plant defense mechanisms .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroisonicotinamide are not extensively documented, its interaction with plant immune responses is noteworthy. It acts as an immune activator , stimulating or priming the endogenous immunity of plants. Unlike animals, where specific immune cells are responsible for defense, nearly every plant cell can function as an “immune cell” against pathogen attacks. Plants perceive the presence of pathogens through recognition of microbe-associated molecular patterns (MAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs). 2-Chloroisonicotinamide likely modulates these pathways, enhancing plant resistance .

Scientific Research Applications

1. Inducing Systemic Acquired Resistance (SAR) in Plants 2-Chloroisonicotinamide, also known as N-cyanomethyl-2-chloroisonicotinamide (NCI), has been characterized as an effective SAR inducer in plant species . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens . NCI induces a broad range of disease resistance in tobacco and rice and induces SAR marker gene expression without salicylic acid (SA) accumulation in tobacco .

2. Enhancing Disease Resistance in Rice and Tobacco NCI has been found to induce a broad range of disease resistance in both rice and tobacco . Soil drench application of NCI induces a broad range of disease resistance in tobacco and rice and, more specifically, PR gene expression in tobacco .

Inducing Defense Gene Expression

NCI has been found to induce defense gene expression and resistance in Arabidopsis mutants that are defective in various defense signaling pathways . Wild-type Arabidopsis treated with NCI exhibited increased expression of several pathogenesis-related genes and enhanced resistance to the bacterial pathogen, Pseudomonas syringae pv. tomato DC3000 .

4. Inhibiting Mycelial Growth of P. oryzae NCI significantly inhibited the mycelial growth of P. oryzae in rice sheath inoculation tests using rice plants treated with granular NCI . On the leaves of rice plants treated with NCI, the ratio of minute brownish lesions to the total number of blast lesions noticeably increased .

Controlling Rice Blast Disease

The effects of NCI on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants were investigated in terms of resistance against rice blast disease .

properties

IUPAC Name

2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJOLRJLACBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384134
Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroisonicotinamide

CAS RN

100859-84-5
Record name 2-Chloroisonicotinamide
Source ChemIDplus
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Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroisonicotinamide
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Record name 2-Chloroisonicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-chloroisonicotinamide derivatives interact with plants to induce disease resistance?

A1: Unlike traditional fungicides that directly target pathogens, 2-chloroisonicotinamides like N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-phenylsulfonyl-2-chloroisonicotinamide (NPSI) activate the plant's own defense mechanisms. [, , , , ] These compounds trigger Systemic Acquired Resistance (SAR), a potent innate immunity system in plants, leading to broad-spectrum disease resistance. [, ] While the exact interaction mechanism remains unclear, research suggests that NCI acts independently of ethylene and jasmonic acid, stimulating the pathway between salicylic acid (SA) accumulation and NPR1, a key regulator of SAR. [] Notably, NCI induces SAR without increasing SA levels, unlike many other SAR activators. [, ]

Q2: What are some of the observed effects of 2-chloroisonicotinamides on plant physiology related to disease resistance?

A2: Treatment with NCI has been shown to enhance several defense-related responses in rice plants:

  • Increased enzyme activity: NCI application leads to increased activity of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and peroxidase upon P. oryzae inoculation. [, ] These enzymes play crucial roles in plant defense by producing antimicrobial compounds and strengthening cell walls.
  • Enhanced lignification: NCI-treated rice plants exhibited a higher degree of cell wall lignification compared to untreated plants. [] Lignin deposition strengthens cell walls, creating a physical barrier against pathogen invasion.
  • Augmented PAL activity: In cultured rice cells, NCI pretreatment amplified the BFHC (Blast-Fungus Hyphal Component)-induced increase in PAL activity. [] This suggests NCI primes the plant cells for a faster and stronger defense response upon pathogen detection.

Q3: Are there any known structural activity relationships for 2-chloroisonicotinamides concerning their ability to induce disease resistance?

A3: While detailed SAR studies are limited, research indicates that the substituent at the N position of the 2-chloroisonicotinamide core significantly impacts the activity. [] Among various derivatives tested, N-methyl-2-chloroisonicotinamide, N-cyanomethyl-2-chloroisonicotinamide (NCI), and N-propargyl-2-chloroisonicotinamide exhibited higher anti-blast activity compared to others, with NCI emerging as the most promising candidate. [] This suggests that specific structural features at this position are crucial for the compound's interaction with plant targets and subsequent activation of defense responses.

Q4: What are the potential benefits of using plant activators like 2-chloroisonicotinamides for disease control compared to traditional fungicides?

A4: Plant activators offer several potential advantages over conventional fungicides:

  • Broad-spectrum resistance: By triggering the plant's innate immune system, they can provide resistance against a wider range of pathogens compared to fungicides with single-target modes of action. [, ]
  • Lower resistance development risk: Pathogens are less likely to develop resistance against plant activators as these compounds do not directly target the pathogen itself. []

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